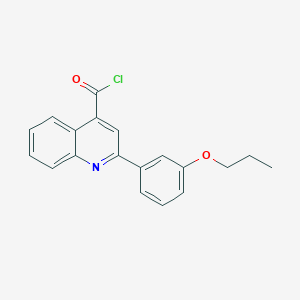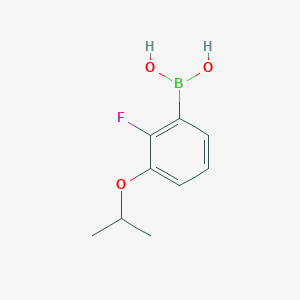
2-氟-3-异丙氧基苯基硼酸
描述
2-Fluoro-3-isopropoxyphenylboronic acid is an organoboron compound with the molecular formula C9H12BFO3. It is a derivative of phenylboronic acid, featuring a fluorine atom and an isopropoxy group on the benzene ring. This compound is known for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.
科学研究应用
2-Fluoro-3-isopropoxyphenylboronic acid is widely used in scientific research due to its versatility in organic synthesis. Its applications include:
Chemistry: It serves as a reagent in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology: It is used in the synthesis of biologically active molecules, such as enzyme inhibitors and pharmaceutical intermediates.
Medicine: It is employed in the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: It is utilized in the production of materials with specific properties, such as polymers and coatings.
作用机制
Target of Action
The primary target of 2-Fluoro-3-isopropoxyphenylboronic acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
2-Fluoro-3-isopropoxyphenylboronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This is a key step in the Suzuki–Miyaura cross-coupling reaction .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by 2-Fluoro-3-isopropoxyphenylboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
The compound’s role in the suzuki–miyaura cross-coupling reaction suggests that its bioavailability is likely influenced by the reaction conditions, including the presence of a palladium catalyst .
Result of Action
The result of the action of 2-Fluoro-3-isopropoxyphenylboronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of a wide range of organic compounds .
Action Environment
The action of 2-Fluoro-3-isopropoxyphenylboronic acid is influenced by several environmental factors. These include the presence of a palladium catalyst, the reaction conditions, and the stability of the organoboron reagent . The compound is generally environmentally benign .
生化分析
Biochemical Properties
2-Fluoro-3-isopropoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with various enzymes, proteins, and other biomolecules, facilitating important biochemical processes. For instance, 2-Fluoro-3-isopropoxyphenylboronic acid is commonly used in Suzuki-Miyaura coupling reactions, where it acts as a boron-containing reagent to form carbon-carbon bonds . This reaction is catalyzed by palladium and involves the transmetalation of the boronic acid with an organohalide, leading to the formation of a new carbon-carbon bond . Additionally, 2-Fluoro-3-isopropoxyphenylboronic acid can interact with proteases and other enzymes that recognize boronic acid moieties, potentially inhibiting their activity and affecting various biochemical pathways .
Cellular Effects
The effects of 2-Fluoro-3-isopropoxyphenylboronic acid on cellular processes are diverse and depend on the specific context in which it is used. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Fluoro-3-isopropoxyphenylboronic acid has been shown to affect the activity of certain kinases and phosphatases, leading to alterations in cell signaling cascades . These changes can impact various cellular processes, including proliferation, differentiation, and apoptosis. Furthermore, 2-Fluoro-3-isopropoxyphenylboronic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes . This compound may also affect cellular metabolism by altering the activity of metabolic enzymes and influencing the flux of metabolites through different pathways .
Molecular Mechanism
The molecular mechanism of action of 2-Fluoro-3-isopropoxyphenylboronic acid involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the boronic acid moiety to specific biomolecules, such as enzymes and proteins. This binding can result in the inhibition or activation of the target biomolecule, depending on the nature of the interaction . For instance, 2-Fluoro-3-isopropoxyphenylboronic acid can inhibit the activity of serine proteases by forming a reversible covalent bond with the active site serine residue . This inhibition can lead to downstream effects on various biochemical pathways and cellular processes. Additionally, 2-Fluoro-3-isopropoxyphenylboronic acid can modulate gene expression by binding to transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-3-isopropoxyphenylboronic acid can change over time due to factors such as stability, degradation, and long-term cellular effects. This compound is generally stable under standard laboratory conditions, but it may degrade over time when exposed to light, heat, or moisture . The degradation products of 2-Fluoro-3-isopropoxyphenylboronic acid can have different biochemical properties and may affect cellular function in distinct ways . Long-term studies have shown that prolonged exposure to 2-Fluoro-3-isopropoxyphenylboronic acid can lead to changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results involving this compound.
Dosage Effects in Animal Models
The effects of 2-Fluoro-3-isopropoxyphenylboronic acid in animal models vary with different dosages. At low doses, this compound may have minimal effects on cellular function and overall physiology . As the dosage increases, the effects become more pronounced and can include both therapeutic and toxic effects . For example, moderate doses of 2-Fluoro-3-isopropoxyphenylboronic acid may inhibit specific enzymes and modulate biochemical pathways, leading to potential therapeutic benefits . At high doses, this compound can cause adverse effects, such as toxicity and disruption of normal cellular processes . It is important to carefully determine the appropriate dosage when using 2-Fluoro-3-isopropoxyphenylboronic acid in animal studies to balance efficacy and safety.
Metabolic Pathways
2-Fluoro-3-isopropoxyphenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and function. This compound can be metabolized by enzymes such as cytochrome P450s, which catalyze the oxidation of the fluorine and isopropoxy groups . The resulting metabolites can have different biochemical properties and may participate in distinct metabolic pathways . Additionally, 2-Fluoro-3-isopropoxyphenylboronic acid can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites
Transport and Distribution
The transport and distribution of 2-Fluoro-3-isopropoxyphenylboronic acid within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion transporters and efflux pumps . Once inside the cell, 2-Fluoro-3-isopropoxyphenylboronic acid can bind to intracellular proteins, which can affect its localization and accumulation within different cellular compartments . The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins . Understanding the transport and distribution of 2-Fluoro-3-isopropoxyphenylboronic acid is crucial for elucidating its biochemical properties and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 2-Fluoro-3-isopropoxyphenylboronic acid is determined by various targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to different subcellular compartments, such as the cytoplasm, nucleus, and mitochondria, depending on its interactions with specific targeting signals and binding proteins . For example, 2-Fluoro-3-isopropoxyphenylboronic acid may be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and other nuclear proteins . Similarly, this compound can be targeted to the mitochondria by mitochondrial targeting signals, where it can influence mitochondrial function and metabolism . The subcellular localization of 2-Fluoro-3-isopropoxyphenylboronic acid is important for understanding its biochemical properties and potential effects on cellular function.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-isopropoxyphenylboronic acid typically involves the following steps:
Boronic Acid Formation: The starting material, 2-fluoro-3-isopropoxyphenol, undergoes a borylation reaction with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.
Purification: The resulting boronic acid is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of 2-Fluoro-3-isopropoxyphenylboronic acid may involve continuous flow reactors and large-scale borylation processes to ensure efficiency and scalability. The use of automated systems for monitoring reaction conditions and optimizing yields is common in industrial production.
化学反应分析
Types of Reactions: 2-Fluoro-3-isopropoxyphenylboronic acid is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura reaction. It can also undergo oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and an aryl halide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed:
Suzuki-Miyaura Reaction: Biaryl compounds.
Oxidation: Fluorinated phenols or carboxylic acids.
Reduction: Fluorinated phenylmethanol or phenylmethylamine.
Substitution: Fluorinated ethers or amines.
相似化合物的比较
2-Fluoro-3-isopropoxyphenylboronic acid is unique due to its specific substitution pattern on the phenyl ring. Similar compounds include:
3-Formylphenylboronic Acid: Used in enzyme inhibition and pharmaceutical synthesis.
4-Formylphenylboronic Acid: Also used in enzyme inhibition and pharmaceutical synthesis.
Phenylboronic Acid: A general reagent in organic synthesis.
These compounds differ in their functional groups and reactivity, making 2-Fluoro-3-isopropoxyphenylboronic acid particularly useful for specific applications.
属性
IUPAC Name |
(2-fluoro-3-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c1-6(2)14-8-5-3-4-7(9(8)11)10(12)13/h3-6,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXPLNUWFRHWDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OC(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674615 | |
| Record name | {2-Fluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855230-63-6 | |
| Record name | {2-Fluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


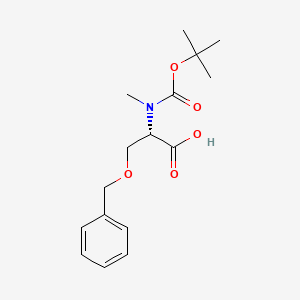

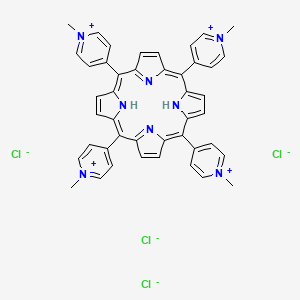
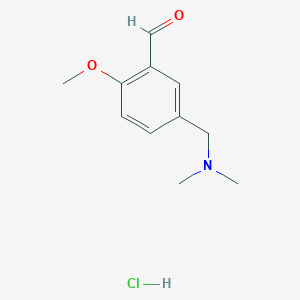
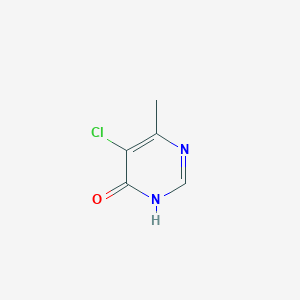
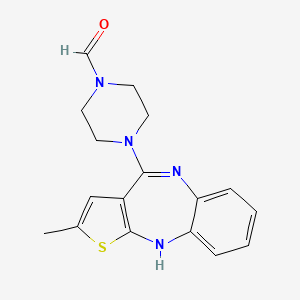

![N-[4-(2-{[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B1530980.png)

![7-{[(2-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride](/img/structure/B1530986.png)
![4-[(2-Bromoacetyl)amino]-N-ethyl-N-(1-naphthyl)-benzamide](/img/structure/B1530987.png)
![2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol](/img/structure/B1530988.png)

